Scientific Field: Biochemistry
Summary of the Application: “3-Cyclohexyl-1-propylsulfonic acid” (CXS) has been identified in the crystal structure of IRG1 from Bacillus subtilis (bsIRG1), an enzyme involved in the production of itaconate Itaconate is an immunometabolite with antibacterial, antiviral, immunoregulatory, and tumor-promoting activities
Methods of Application or Experimental Procedures: The researchers solved the structure of bsIRG1 and showed that IRG1 adopts either a closed or an open conformation An in silico docking simulation showed that only the open form of IRG1 can accommodate the substrate The most energetically favorable position of cis-aconitate in the active site of bsIRG1 involved the localization of C2 and C5 of cis-aconitate into the H102 region and H151 region of bsIRG1, respectively
Results or Outcomes: Based on the structural study of bsIRG1, compared with IDS epimerase, and in silico docking simulation, the researchers proposed two tentative enzymatic reaction mechanisms of IRG1, a two-base model and a one-base model
CAPS, or 3-Cyclohexyl-1-propylsulfonic acid, is a sulfonic acid derivative that serves as a buffering agent and stabilizer in various chemical and biological applications. Its molecular formula is C9H19NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. CAPS is particularly notable for its ability to maintain pH stability in biochemical assays, making it a valuable compound in laboratory settings .
These reactions highlight CAPS's versatility in chemical synthesis and its role in maintaining stable conditions during biochemical experiments.
CAPS exhibits several biological activities that make it suitable for use in various assays:
The synthesis of CAPS typically involves the following steps:
This method ensures a high yield of the desired compound while minimizing byproducts.
CAPS has a wide range of applications across various fields:
These applications underscore the compound's versatility and importance in both research and industry.
Studies on CAPS interactions reveal its compatibility with various biomolecules:
These interactions highlight the compound's role as a critical component in many biochemical processes.
Several compounds share similarities with CAPS, particularly in their buffering capabilities or structural characteristics. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(N-Morpholino)ethanesulfonic acid | C7H15NO4S | Commonly used buffer with a higher pKa (~7.2). |
3-(N,N-Dimethylamino)propane sulfonic acid | C8H17N2O3S | Known for excellent solubility; often used in biological assays. |
N-[Tris(hydroxymethyl)methyl]glycine | C4H11NO6 | A widely used buffer with a pKa around 8.1; suitable for physiological studies. |
The uniqueness of CAPS lies in its specific structure that allows it to maintain stable pH levels while being less toxic compared to some other buffers. Its ability to stabilize proteins further distinguishes it from similar compounds.
CAPS (C₉H₁₉NO₃S) features a cyclohexylamine group linked to a propane sulfonic acid moiety, forming a zwitterionic structure that stabilizes pH in alkaline conditions. Its molecular weight is 221.32 g/mol, with a pKa of 10.4 at 25°C. The extended carbon chain of the sulfonic acid group contributes to its higher buffering range compared to structurally similar agents like CHES.
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₉NO₃S | |
Molecular weight | 221.32 g/mol | |
pKa (25°C) | 10.2–10.6 | |
Solubility in water | 5 g/100 mL | |
UV absorbance (250 nm) | ≤0.05 (0.5 M solution) |
CAPS exhibits negligible metal ion binding, making it ideal for enzymatic assays requiring minimal interference. Its solubility remains stable at 0.47 M saturation (0°C), and it maintains integrity across a temperature range of 3–37°C. Methanol is often added to CAPS-based transfer buffers to reduce gel swelling and enhance protein-membrane interactions during western blotting.
The development of effective buffering systems for biological research underwent a revolutionary transformation in 1966 when Norman E. Good and his colleagues at Michigan State University established the theoretical framework that would define modern biochemical buffering practices [4] [9] [31]. Prior to Good's pioneering work, biological researchers were constrained by the limited availability of suitable hydrogen ion buffers, with most accessible options being toxic, reactive, and inefficient for biological applications [9] [43].
Good recognized that the imperfections of existing buffer systems had profound implications for scientific research, noting that it was impossible to quantify "how many exploratory experiments have failed, how many reaction rates have been depressed, and how many processes have been distorted because of the imperfections of the buffers employed" [9]. This observation prompted the systematic development of criteria that would define optimal buffering agents for biological systems.
The theoretical framework established by Good encompassed nine fundamental selection criteria for biochemically relevant buffers [4] [9] [10]. The primary criterion specified that effective biological buffers should possess a pKa value between 6.0 and 8.0, as most biological reactions occur within this near-neutral pH range, ensuring maximum buffering capacity where it is most needed [4] [9] [31]. This criterion alone eliminated many traditional buffering systems that operated outside the physiological pH range.
Water solubility represented the second critical requirement, reflecting the aqueous nature of biological systems [4] [15]. Good's framework demanded high water solubility while simultaneously requiring minimal solubility in organic solvents, a characteristic that would prevent buffer accumulation in nonpolar cellular compartments such as cell membranes [9] [10]. This dual solubility requirement ensured that buffers would remain in the aqueous phase where biological reactions typically occur.
The criterion of membrane impermeability emerged as particularly significant, as ideal buffers should not readily pass through cell membranes [4] [10] [15]. This requirement was addressed through the development of zwitterionic compounds that, due to their dual positive and negative charges, would be excluded by biological membranes and prevented from accumulating within cellular organelles [9] [10] [14].
Minimal salt effects constituted another fundamental requirement, as highly ionic buffers could cause complications in biological systems sensitive to ionic strength variations [4] [9] [13]. The framework specified that buffers should have minimal influence from buffer concentration, temperature, and ionic composition of the medium on their dissociation characteristics [9] [10] [12].
The theoretical framework also addressed metal ion interactions, requiring that buffers either form no complexes with metal ions or, if complexation occurred, that the resulting complexes remain soluble [10] [12]. This criterion was essential because metal ions play crucial roles in many biological processes, and buffer-metal interactions could interfere with enzymatic activities.
Chemical stability represented a critical aspect of Good's framework, requiring buffers to be stable and resistant to enzymatic degradation under working conditions [4] [9] [12]. Additionally, buffers should not absorb light in either the visible or ultraviolet regions, ensuring compatibility with spectroscopic analytical methods commonly employed in biological research [9] [10] [12].
The final criterion addressed biological compatibility, requiring that buffers exhibit no toxicity toward cells and minimal interference with biological processes [9] [10] [13]. This requirement ensured that the buffering system itself would not introduce artifacts or adverse effects into experimental systems.
Good's original publication in 1966 introduced twelve buffers that met these stringent criteria, including 2-(N-morpholino)ethanesulfonic acid, N-(2-acetamido)iminodiacetic acid, piperazine-N,N'-bis(2-ethanesulfonic acid), and N-(2-acetamido)-2-aminoethanesulfonic acid [9] [43]. The development of buffers with similar characteristics continued over the subsequent twenty years, ultimately resulting in a collection of twenty compounds that became known as Good's buffers [9] [43].
The development of 3-(cyclohexylamino)-1-propanesulfonic acid occurred as part of the broader expansion of Good's buffer system beyond the original twelve compounds introduced in 1966 [2] [37]. While 3-(cyclohexylamino)-1-propanesulfonic acid was not among the original Good's buffers, it was developed following the same theoretical principles and structural considerations that guided Good's pioneering work [2] [37].
The compound emerged from the recognition that the original Good's buffer collection, while comprehensive for the physiological pH range of 6.0 to 8.0, left gaps in coverage for applications requiring higher pH buffering capacity [2] [21]. The development of 3-(cyclohexylamino)-1-propanesulfonic acid specifically addressed the need for effective buffering in the alkaline range between pH 9.7 and 11.1 [2] [3] [17].
The naming logic for 3-(cyclohexylamino)-1-propanesulfonic acid follows the systematic nomenclature established for Good's buffer family, where the acronym derives from the key structural components of the molecule [1] [2]. The designation reflects the cyclohexylamine functional group attached to a three-carbon propanesulfonic acid backbone, distinguishing it from shorter-chain analogs such as 2-(cyclohexylamino)ethanesulfonic acid [23] [24].
The zwitterionic nature of 3-(cyclohexylamino)-1-propanesulfonic acid arises from its possession of both positively and negatively charged functional groups within the same molecule [2] [14]. At physiological pH, the cyclohexylamine group carries a positive charge through protonation, while the sulfonic acid moiety bears a negative charge through deprotonation [14] [28]. This dual charge distribution creates a neutral molecule overall, but one that exhibits the membrane impermeability and other beneficial characteristics that define effective biological buffers [2] [14].
The development background of 3-(cyclohexylamino)-1-propanesulfonic acid was influenced by the success of other propanesulfonic acid derivatives in the Good's buffer family [16] [22]. The three-carbon chain length was selected to provide optimal spacing between the charged functional groups, ensuring appropriate pKa values while maintaining the water solubility and stability characteristics required for biological applications [22] [24].
The cyclohexylamine moiety was chosen for its stability and compatibility with biological systems [17] [24]. Unlike aromatic amine groups that might exhibit UV absorption or participate in unwanted side reactions, the cyclohexylamine structure provides a stable, saturated ring system that meets Good's criteria for minimal interference with biological processes [17] [23].
The research and development process for 3-(cyclohexylamino)-1-propanesulfonic acid involved systematic synthesis and characterization to confirm its buffering properties and biological compatibility [19] [20]. Modern synthetic approaches typically involve the reaction of cyclohexylamine with 1,3-propane sultone under controlled conditions, followed by purification and crystallization to achieve the high purity levels required for biological applications [19].
The structural analysis of 3-(cyclohexylamino)-1-propanesulfonic acid in comparison with other propanesulfonic acid derivatives reveals significant insights into the relationship between molecular structure and buffering functionality [22] [23] [27]. The most relevant comparisons involve 2-(cyclohexylamino)ethanesulfonic acid and 3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxy-1-propanesulfonic acid, which represent variations in carbon chain length and amino group substitution patterns [23] [27] [29].
Structural Comparison Data:
Buffer Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length | Amino Group Structure | pKa (25°C) | pH Range |
---|---|---|---|---|---|---|
3-(Cyclohexylamino)-1-propanesulfonic acid | C₉H₁₉NO₃S | 221.32 | Propane (3-carbon) | Cyclohexylamine | 10.2-10.6 | 9.7-11.1 |
2-(Cyclohexylamino)ethanesulfonic acid | C₈H₁₇NO₃S | 207.29 | Ethane (2-carbon) | Cyclohexylamine | 9.5 | 8.6-10.0 |
3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxy-1-propanesulfonic acid | C₇H₁₇NO₆S | 243.28 | Propane (3-carbon) | Bis(2-hydroxyethyl)amino | 7.4-7.8 | 7.0-8.2 |
The carbon chain length differences between 3-(cyclohexylamino)-1-propanesulfonic acid and 2-(cyclohexylamino)ethanesulfonic acid demonstrate the significant impact of molecular structure on buffering characteristics [23] [24]. The additional methylene group in 3-(cyclohexylamino)-1-propanesulfonic acid increases the distance between the amino and sulfonic acid functional groups, resulting in a higher pKa value and correspondingly more alkaline buffering range [23] [24].
This structural relationship explains why 3-(cyclohexylamino)-1-propanesulfonic acid exhibits optimal buffering at pH 10.4, compared to 2-(cyclohexylamino)ethanesulfonic acid's optimal buffering at pH 9.5 [21] [23]. The longer sulfonic acid carbon chain in 3-(cyclohexylamino)-1-propanesulfonic acid makes it more alkaline than its ethane analog, extending its useful buffering range into the higher pH region where 2-(cyclohexylamino)ethanesulfonic acid becomes less effective [23] [24].
The comparison between 3-(cyclohexylamino)-1-propanesulfonic acid and 3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxy-1-propanesulfonic acid reveals the influence of amino group substitution on buffering properties [27] [28] [29]. Despite both compounds possessing identical three-carbon chain lengths, their pKa values differ dramatically due to the distinct electronic environments created by their respective amino groups [27] [28].
The cyclohexylamine group in 3-(cyclohexylamino)-1-propanesulfonic acid provides a single protonation site with relatively high basicity, resulting in the elevated pKa value that enables alkaline pH buffering [17] [23]. In contrast, the bis(2-hydroxyethyl)amino group in 3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxy-1-propanesulfonic acid, with its electron-withdrawing hydroxyl substituents, exhibits significantly lower basicity and consequently operates in the near-neutral pH range [27] [28] [29].
The functional differences extend beyond pH range to include practical applications and compatibility considerations [17] [23] [27]. 3-(Cyclohexylamino)-1-propanesulfonic acid finds primary application in protein transfer procedures, Western blotting, and electrophoresis applications where alkaline conditions are required [2] [17] [24]. Its high pH buffering capacity makes it particularly suitable for transferring proteins with isoelectric points above 8.5, where traditional near-neutral buffers prove inadequate [2] [17].
The water solubility characteristics also differ among these compounds, with 3-(cyclohexylamino)-1-propanesulfonic acid exhibiting solubility of approximately 5 grams per 100 milliliters of water at room temperature [17] [24]. This solubility, while adequate for most applications, differs from the higher solubility values observed for some other propanesulfonic acid derivatives [27] [29].
Metal ion binding affinity represents another area of functional differentiation [17] [24] [27]. All three compounds demonstrate negligible metal ion binding, consistent with Good's buffer criteria, but subtle differences in binding constants may influence their suitability for specific applications involving metal-dependent enzymes or metal-sensitive assays [10] [17] [24].
The temperature coefficients of these buffers also vary, affecting their performance across different experimental conditions [28] [29]. 3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxy-1-propanesulfonic acid exhibits well-characterized temperature dependencies that have been extensively studied across the range of 5 to 55°C, providing reliable performance data for temperature-sensitive applications [28].
3-(环己基氨基)-1-丙磺酸(CAPS)是一种重要的生物缓冲剂,属于Good's缓冲体系的扩展系列。该化合物具有独特的环己基氨基侧链结构,结合丙磺酸基团,形成两性离子特性 [1] [2]。CAPS的分子式为C9H19NO3S,分子量为221.32 g/mol,在25°C时的pKa值为10.4,有效缓冲范围为pH 9.7-11.1 [3] [4] [5]。
该缓冲剂的结构特点包括:环己基环提供疏水性稳定性,氨基提供质子接受能力,磺酸基团提供强酸性解离特性。这种结构组合使CAPS具有优异的水溶性(5.0 g/100mL),同时保持较低的膜渗透性和生物相容性 [6] [7]。
CAPS缓冲体系的pH稳定机制基于Henderson-Hasselbalch方程的动态平衡原理。该体系中,CAPS分子存在质子化和去质子化两种状态之间的平衡 [8] [9]。当pH值偏离最适缓冲范围时,平衡会相应移动以维持体系的pH稳定性。
缓冲机制的核心在于CAPS分子的氨基部分能够可逆地结合和释放质子。在pH 10.4(pKa值)时,质子化和去质子化形式的浓度相等,此时缓冲容量达到最大值 [4] [9]。缓冲容量与温度呈负相关,温度系数为-0.032 K⁻¹,这意味着温度升高会导致pKa值略微降低 [9]。
CAPS的缓冲效率在碱性条件下表现优异,特别适用于需要维持高pH值的生化反应体系。与其他生物缓冲剂相比,CAPS在pH 9.7-11.1范围内提供稳定的缓冲能力,这使其成为蛋白质电转移、酶活性测定和蛋白质结晶等应用的理想选择 [1] [7]。
CAPS在电解质系统中表现出独特的离子迁移特性和电化学行为。作为两性离子化合物,CAPS在水溶液中形成内部电荷分离结构,正电荷位于氨基部分,负电荷位于磺酸基团 [10] [11]。
离子强度对CAPS缓冲体系的影响相对较小,但仍然可观察到系统性变化。研究表明,随着离子强度从0增加到500 mM,CAPS的pKa值会出现轻微负向偏移,最大偏移量约为0.5个pH单位 [12] [11]。这种效应主要归因于离子氛效应和活度系数的变化。
在毛细管电泳系统中,CAPS的电迁移行为显示出典型的两性离子特征。电迁移率随离子强度增加而降低,这与Debye-Hückel理论预测一致 [13] [14]。CAPS的电化学稳定性良好,在电解过程中不发生明显的电化学分解,这使其成为电泳分离技术中的优选缓冲剂 [15] [16]。
两性离子特性使CAPS在电解质系统中不直接贡献于离子强度,但其存在会影响体系的电导率和离子迁移动力学 [10] [11]。这种特性在生物电化学应用中具有重要意义,特别是在需要精确控制离子环境的实验中。
CAPS缓冲剂的一个重要优势是其对金属离子的络合能力极低。定量研究表明,CAPS与常见金属离子如Cu²⁺、Zn²⁺、Pb²⁺、Cd²⁺的络合常数非常小,属于"negligible"级别 [17] [18] [19]。这种特性使CAPS特别适用于金属依赖性酶的研究和金属离子敏感的生物化学反应。
与TRIS、EDTA等强螯合剂相比,CAPS的金属结合能力可以忽略不计。在含有金属离子的体系中,CAPS不会显著改变金属离子的生物活性或分布 [18] [19]。这种特性对于维持酶活性、蛋白质稳定性和细胞功能具有重要意义。
CAPS的生物兼容性评估显示其具有优异的细胞相容性和低毒性特征。细胞培养实验表明,CAPS在常用浓度范围内不会对细胞生长、增殖和代谢产生不利影响 [20] [7]。其生物兼容性指数被评定为"高"级别,这使其成为组织工程、细胞培养和生物医学应用的理想缓冲剂。
CAPS的螯合特性研究采用了多种分析方法,包括电位滴定、电导滴定和光谱分析。结果显示,即使在高浓度的金属离子环境中,CAPS也不会形成稳定的络合物,从而避免了金属离子的固定和失活 [17] [21]。这种特性对于需要精确控制金属离子浓度的生物化学实验具有重要价值。
CAPS缓冲剂的膜渗透性研究表明其具有良好的膜屏障特性。分子动力学模拟显示,CAPS分子由于其两性离子结构和相对较大的分子体积,在生物膜中的渗透速率极低 [22] [23]。这种特性对于维持细胞内外缓冲体系的独立性具有重要意义。
膜渗透性的分子机制涉及多个因素。CAPS分子的环己基部分提供疏水性,而磺酸基团和质子化氨基则提供亲水性。这种两亲性结构使CAPS分子在膜-水界面处形成特定的取向,但难以穿越脂质双分子层的疏水核心 [22] [23]。
生物系统干扰机制的分析显示,CAPS对细胞膜的影响主要限于表面相互作用。分子动力学模拟表明,CAPS分子可以与膜表面的磷脂分子形成氢键,但这种相互作用不会导致膜结构的显著扰动 [23]。这种温和的相互作用模式确保了CAPS在生物应用中的安全性。
CAPS的膜渗透动力学研究采用了荧光恢复技术和电生理学方法。结果表明,CAPS的膜渗透率比其他常用缓冲剂如TRIS低约2-3个数量级 [22]。这种低渗透性特征使CAPS成为研究膜蛋白功能和膜转运过程的理想缓冲剂,因为它不会干扰膜的完整性和功能。
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